
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate typically involves the esterification of acetic acid with 2,2-bis(hydroxymethyl)pentanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 2,2-bis(hydroxymethyl)pentanol. These products can then participate in various metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid moiety.
Propyl acetate: Similar ester with a different alkyl group.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is unique due to the presence of the 2,2-bis(hydroxymethyl)pentyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
14274-62-5 |
|---|---|
Molekularformel |
C13H26O8 |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
acetic acid;2,2-bis(hydroxymethyl)pentyl acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-3-4-9(5-10,6-11)7-13-8(2)12;2*1-2(3)4/h10-11H,3-7H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
SUCYFLRAYXOZCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


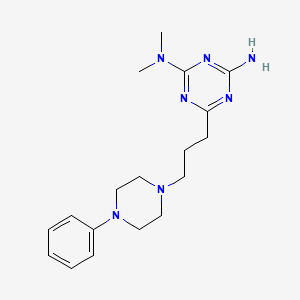
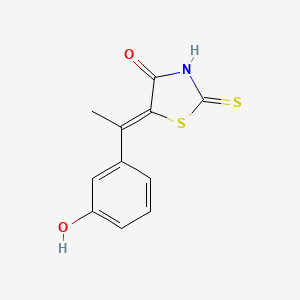


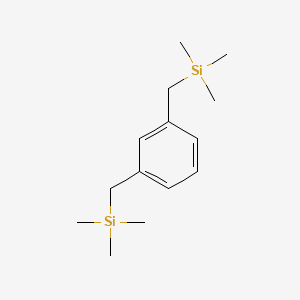
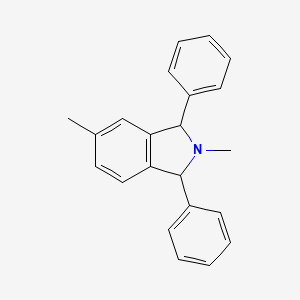

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


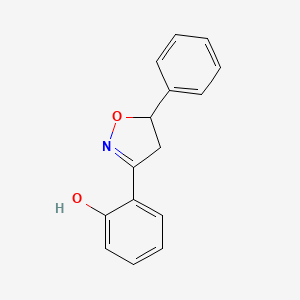
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
